Heregulin beta1 is derived from the neuregulin-1 gene (NRG1), which encodes multiple isoforms through alternative splicing. It is classified as a growth factor and belongs to the epidermal growth factor family due to its structural similarity to epidermal growth factor. Heregulin beta1 is primarily produced in various tissues, including the brain, heart, and breast tissue, and has been implicated in both normal physiological processes and pathological conditions such as cancer .
Heregulin beta1 can be synthesized using recombinant DNA technology. The process typically involves the following steps:
The recombinant human heregulin beta1 protein typically consists of approximately 65 amino acid residues and has a molecular weight of about 7.5 kDa. It contains an epidermal growth factor-like domain essential for its interaction with ErbB receptors .
The molecular structure of heregulin beta1 features an epidermal growth factor-like domain that allows it to bind with high affinity to ErbB receptors. The three-dimensional structure is characterized by a series of loops and helices that stabilize its conformation for effective receptor interaction.
Heregulin beta1 primarily participates in receptor-mediated signaling pathways upon binding to its target receptors (ErbB3 and ErbB4). This interaction leads to receptor dimerization and subsequent autophosphorylation, activating downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.
The binding of heregulin beta1 initiates a series of biochemical reactions:
The mechanism of action for heregulin beta1 involves its binding to specific receptors on target cells:
Studies have shown that heregulin beta1 can promote cellular proliferation at concentrations as low as 0.06 ng/mL in certain breast cancer cell lines .
Heregulin beta1 has several scientific applications:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7